alpha-Dichlorothioacetic acid

Description

Dichloroacetic acid (DCA), systematically named 2,2-dichloroacetic acid, is an organochlorine compound derived from acetic acid via substitution of two hydrogen atoms in the methyl group with chlorine atoms. Its molecular formula is C₂H₂Cl₂O₂, with a molar mass of 128.94 g/mol . Structurally, it is characterized by a carboxylic acid group (-COOH) and two chlorine atoms bonded to the α-carbon, giving it enhanced acidity (pKa ≈ 1.35) compared to acetic acid (pKa ≈ 4.76) .

Properties

CAS No. |

13639-16-2 |

|---|---|

Molecular Formula |

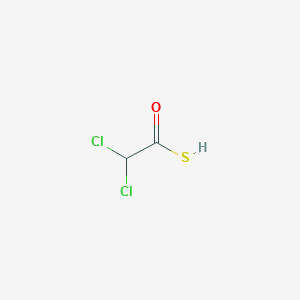

C2H2Cl2OS |

Molecular Weight |

145.01 g/mol |

IUPAC Name |

2,2-dichloroethanethioic S-acid |

InChI |

InChI=1S/C2H2Cl2OS/c3-1(4)2(5)6/h1H,(H,5,6) |

InChI Key |

FTHIZBAYNLJMRT-UHFFFAOYSA-N |

SMILES |

C(C(=O)S)(Cl)Cl |

Canonical SMILES |

C(C(=O)S)(Cl)Cl |

Other CAS No. |

13639-16-2 |

Synonyms |

2,2-dichloroethanethioic S-acid |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Data Table

| Compound | Molecular Formula | Molar Mass (g/mol) | pKa | Melting Point (°C) | Key Applications |

|---|---|---|---|---|---|

| Acetic Acid | C₂H₄O₂ | 60.05 | 4.76 | 16.6 | Food preservative, solvent |

| Monochloroacetic Acid | C₂H₃ClO₂ | 94.49 | 2.86 | 63 | Herbicides, carboxymethyl cellulose |

| Dichloroacetic Acid | C₂H₂Cl₂O₂ | 128.94 | 1.35 | 9–11 | Cancer research, chemical synthesis |

| Trichloroacetic Acid | C₂HCl₃O₂ | 163.38 | 0.70 | 57 | Protein precipitation, dermatology |

| Bromodichloroacetic Acid | C₂HBrCl₂O₂ | 228.3 | ~1.2 | N/A | Disinfection byproduct, toxicology studies |

Key Research Findings

- Toxicity Profile: DCA is classified as a likely human carcinogen by the U.S. EPA, with tumorigenic effects observed in rodent liver and lung . Brominated analogs (e.g., BDCA) exhibit similar carcinogenicity but distinct toxicokinetics due to bromine's larger atomic radius .

- Medical Potential: DCA restores mitochondrial apoptosis in cancer cells by inhibiting PDK, though clinical use remains experimental due to neurotoxicity risks . TCA lacks therapeutic utility but is critical in laboratory protein analysis .

Environmental Impact :

- Haloacetic acids, including DCA, are disinfection byproducts in chlorinated water, regulated to ≤ 60 µg/L under EPA guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.